![molecular formula C10H11N3O2S2 B2795106 5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 106307-38-4](/img/structure/B2795106.png)
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
“5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is a chemical compound with the molecular formula C10H11N3O2S2 . It belongs to a series of 1,3,4-thiadiazol-2-amines with substituents containing SO2 group located at position 5 . These compounds are of interest due to their potential biological activities .
Synthesis Analysis
The synthesis of “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” involves the cyclization of aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids with thiosemicarbazide in refluxing POCl3 . This process yields 1,3,4-thiadiazol-2-amines decorated at position 5 with substituents containing the SO2 functional group .Molecular Structure Analysis
The molecular structure of “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” includes a 1,3,4-thiadiazol-2-amine core with a benzylsulfonyl group attached at the 5-position . The IR spectrum shows peaks at 3340 cm-1 (NH2), 1630, 1606, 1514, 1493 cm-1 (C=N, C=C), and 1310, 1121 cm-1 (SO2) .Chemical Reactions Analysis
The chemical reactions involving “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” primarily involve its synthesis from aryl (benzyl)sulfonylacetic or aryl (benzyl)sulfonylpropionic acids and thiosemicarbazide . The reaction conditions typically involve heating in the presence of acids .Physical And Chemical Properties Analysis
“5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is a white powder with a melting point of 254–256°C . Its molecular weight is 269.34 .Scientific Research Applications
Synthesis and Characterization
- The compound has been synthesized and characterized using various techniques like elemental analyses, IR, NMR, and X-ray data. These studies contribute to understanding its structure and properties (Dani et al., 2013).
Biological Activities
- Antimicrobial and Antifungal Properties : It has shown sensitivity to both Gram-positive and Gram-negative bacteria and exhibited antifungal activity against Candida albicans, highlighting its potential in antimicrobial and antifungal applications (Sych et al., 2019).
- Antiproliferative Properties : Certain derivatives have shown DNA protective ability and exhibited cytotoxicity on cancer cell lines, suggesting their potential use in cancer therapy (Gür et al., 2020).
Spectroscopic and Theoretical Studies
- Studies involving fluorescence effects in related compounds have been conducted. These insights are crucial for understanding the photophysical properties of the compound (Matwijczuk et al., 2018).
Synthesis Methods
- Various methods for synthesizing this compound and its derivatives have been explored, including the use of ultrasound for efficiency improvement (Erdogan, 2018).
Other Applications
- The compound has been used in the synthesis of novel antitubercular agents, indicating its role in the development of new therapeutic agents (Sekhar et al., 2019).
- It has also been involved in the synthesis of compounds with anti-leishmanial activity, further expanding its potential in medicinal chemistry (Tahghighi et al., 2012).
Mechanism of Action
While the specific mechanism of action for “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” is not mentioned in the retrieved papers, 1,3,4-thiadiazole derivatives are known to exhibit various biological activities, including anticancer, antidiabetic, antihypertensive, anti-inflammatory, antiviral, and antimicrobial effects .
Future Directions
The future directions for research on “5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine” and similar compounds likely involve further exploration of their biological activities and potential applications . This includes finding effective synthetic routes to new 1,3,4-thiadiazol-2-amine derivatives substituted at position 5 with groups that contain the SO2 moiety, as well as studying the biological activity of such compounds .
properties
IUPAC Name |
5-(benzylsulfonylmethyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S2/c11-10-13-12-9(16-10)7-17(14,15)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLUOELDNACNLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Benzylsulfonyl)methyl]-1,3,4-thiadiazol-2-amine |
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